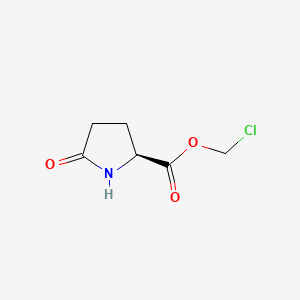

(S)-Chloromethyl 5-oxopyrrolidine-2-carboxylate

Description

(S)-Chloromethyl 5-oxopyrrolidine-2-carboxylate is a chiral compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .

Properties

IUPAC Name |

chloromethyl (2S)-5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO3/c7-3-11-6(10)4-1-2-5(9)8-4/h4H,1-3H2,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITOHCVZZXXACBT-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Chloromethyl 5-oxopyrrolidine-2-carboxylate typically begins with the starting material (S)-proline. The synthetic route involves the chloroacetylation of (S)-proline to form (S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile, followed by amidation of its carboxylate group and final dehydration . The reaction conditions often require the use of chloroacetyl chloride and a base such as triethylamine in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods emphasize the optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

(S)-Chloromethyl 5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, thiols, alcohols

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation can produce a carboxylic acid .

Scientific Research Applications

(S)-Chloromethyl 5-oxopyrrolidine-2-carboxylate has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-Chloromethyl 5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways involved depend on the specific biological context and the target enzyme .

Comparison with Similar Compounds

Similar Compounds

(S)-Pyroglutamic Acid: A naturally occurring derivative with similar structural features but different biological activities.

Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: Compounds with similar core structures but different substituents, leading to varied biological activities.

Uniqueness

(S)-Chloromethyl 5-oxopyrrolidine-2-carboxylate is unique due to its specific chloromethyl group, which imparts distinct reactivity and biological properties. This makes it a valuable compound for the development of new pharmaceuticals and chemical probes .

Biological Activity

(S)-Chloromethyl 5-oxopyrrolidine-2-carboxylate is a compound belonging to the class of 5-oxopyrrolidines, which have garnered attention for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings on the biological activity of this compound, focusing on its anticancer and antimicrobial properties.

The anticancer potential of this compound is primarily attributed to its ability to induce cytotoxicity in cancer cells, particularly in lung adenocarcinoma models such as A549 cells. Studies have shown that derivatives of 5-oxopyrrolidines exhibit structure-dependent activity, where specific substitutions can enhance or diminish their efficacy against cancer cell lines.

Case Studies

- In Vitro Studies : Research indicates that various 5-oxopyrrolidine derivatives were tested against A549 cells. For instance, compounds with free amino groups demonstrated significant cytotoxicity, reducing cell viability to as low as 66% at a concentration of 100 µM after 24 hours of treatment. Notably, certain derivatives showed lower toxicity towards non-cancerous cells (HSAEC-1 KT), suggesting a favorable therapeutic index .

- Comparative Analysis : The effectiveness of this compound was compared with standard chemotherapeutic agents like cisplatin. The results indicated that while cisplatin had a broad cytotoxic profile, certain derivatives exhibited selective toxicity towards cancer cells, making them promising candidates for further development .

| Compound | IC50 (µM) | Effect on A549 Cell Viability (%) | Toxicity on HSAEC-1 KT (%) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Cisplatin | 10 | 30 | 80 |

Spectrum of Activity

This compound has also been evaluated for its antimicrobial properties against multidrug-resistant pathogens. The compound has shown promising activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, which are significant concerns in clinical settings due to rising antibiotic resistance.

Case Studies

- Microbial Resistance : In vitro assays demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 64 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA). This suggests that modifications to the oxopyrrolidine scaffold can enhance antimicrobial efficacy .

- Broader Implications : The antimicrobial activity was assessed using various clinically relevant strains, including those resistant to conventional antibiotics. Compounds derived from this compound displayed a structure-dependent antimicrobial profile, indicating that specific chemical modifications could lead to improved activity against resistant strains .

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Methicillin-resistant S. aureus (TCH 1516) | 64 | Moderate |

| Vancomycin-intermediate S. aureus | TBD | High |

| E. faecalis | TBD | Moderate |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for (S)-Chloromethyl 5-oxopyrrolidine-2-carboxylate, and how can diastereoselectivity be controlled?

- Methodological Answer : The compound can be synthesized via diastereoselective methods involving catalytic asymmetric reactions. For example, substituents on the pyrrolidine ring can influence selectivity through steric and electronic effects. Reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) must be optimized to minimize epimerization. Crystallographic validation using SHELX software is recommended to confirm stereochemistry .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques (NMR for stereochemical analysis, IR for functional group identification) with chromatographic methods (HPLC for purity assessment). High-resolution mass spectrometry (HRMS) and single-crystal X-ray diffraction (employing SHELXL for refinement) are critical for unambiguous structural confirmation .

Q. What safety protocols are essential when handling chloromethyl-containing compounds like this derivative?

- Methodological Answer : Due to the carcinogenic potential of chloromethyl groups, use fume hoods, personal protective equipment (PPE), and closed-system transfers. Store in inert, airtight containers away from moisture and reactive metals. Regularly monitor workplace air quality and follow OSHA guidelines for carcinogen handling .

Advanced Research Questions

Q. How do intermolecular hydrogen bonding patterns influence the crystal packing and stability of this compound?

- Methodological Answer : Perform graph-set analysis (as described by Etter’s formalism) to classify hydrogen-bonding motifs (e.g., R²₂(8) rings). Use SHELXL to refine crystallographic data and identify directional interactions. Compare experimental results with DFT-calculated electrostatic potential maps to rationalize packing efficiency .

Q. What computational methods are suitable for predicting the compound’s reactivity in catalytic cycles?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model transition states and activation energies. Focus on the chloromethyl group’s nucleophilic susceptibility and steric effects from the pyrrolidone ring. Validate computational predictions with kinetic studies (e.g., monitoring reaction progress via in situ NMR) .

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., conformational flexibility in solution). Use variable-temperature NMR to probe exchange processes. Cross-validate with solid-state IR and Raman spectroscopy. If ambiguity persists, re-evaluate crystal structure refinement parameters (e.g., thermal displacement coefficients in SHELXL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.